Gallium oxide - 12024-21-4

Gallium oxide

Catalog Number: EVT-288536
CAS Number: 12024-21-4
Molecular Formula: Ga2O3
Molecular Weight: 187.44 g/mol
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Product Introduction

Description

β-gallium oxide (β-Ga2O3) is gaining considerable attention as a promising semiconductor material for high-power electronic devices [, ]. Its unique properties, including a wide bandgap of 4.7-4.9 eV [] and a high estimated electric field breakdown strength of 8 MV/cm [], make it superior to existing materials like silicon carbide (SiC) and gallium nitride (GaN) for high-voltage applications.

Aluminum Oxide (Al₂O₃)

    Compound Description: Aluminum oxide is a common ceramic material with excellent thermal and chemical stability. It is a wide bandgap semiconductor with a bandgap of 8.8 eV []. It exists in various crystalline forms, with alpha-aluminum oxide (α-Al₂O₃) being the most stable [].

    Relevance: Aluminum oxide is structurally similar to gallium oxide, and both are considered wide bandgap semiconductors []. Aluminum oxide is often used as a substrate material for the epitaxial growth of gallium oxide thin films [, , ]. The similar ionic radii of aluminum and gallium allow for substitutional doping in gallium oxide, enabling bandgap engineering and tuning of the material's electronic properties for specific applications like deep-UV photodetectors [].

Gallium Nitride (GaN)

    Compound Description: Gallium nitride is another important semiconductor material known for its wide bandgap (3.4 eV) [, ], high electron mobility, and excellent thermal stability. It is widely used in high-power and high-frequency electronic devices, as well as in optoelectronic applications like LEDs and lasers.

    Relevance: Gallium nitride shares similarities with gallium oxide in terms of its potential for high-power electronic devices due to its wide bandgap [, ]. Researchers are exploring the integration of gallium oxide with gallium nitride to create heterostructures that combine the advantages of both materials for novel high-frequency, high-power, and optoelectronic devices [].

Indium Oxide (In₂O₃)

    Compound Description: Indium oxide is a transparent conducting oxide with a bandgap of around 3.6 eV []. It is commonly used as a transparent electrode in optoelectronic devices like displays and solar cells.

    Relevance: Indium oxide is used in conjunction with gallium oxide in materials like indium gallium zinc oxide (IGZO) []. These materials find application in thin-film transistors and other electronic devices.

Zinc Oxide (ZnO)

    Relevance: Similar to indium oxide, zinc oxide is a component of IGZO materials []. It can also be used as an interlayer in the wafer bonding process of gallium oxide with other materials like gallium nitride [].

Silicon Carbide (SiC)

Gallium Oxynitride (GaOₓN₁)₋ₓ

    Compound Description: Gallium oxynitride is a ternary compound of gallium, oxygen, and nitrogen. It bridges the properties of gallium oxide and gallium nitride, making it interesting for optoelectronic applications [].

    Relevance: Gallium oxynitride is structurally related to gallium oxide and can be synthesized through the nitridation of gallium oxide precursors []. The controlled incorporation of nitrogen into the gallium oxide lattice allows for the tuning of its optical and electronic properties, broadening its potential applications.

(Al,Ga)₂O₃

    Compound Description: (Al,Ga)₂O₃ represents a solid solution of aluminum oxide and gallium oxide, where aluminum atoms partially replace gallium atoms in the crystal lattice [].

    Relevance: (Al,Ga)₂O₃ superlattices are employed to study fundamental properties of gallium oxide, such as cation vacancy diffusion and the diffusion behavior of dopants like aluminum, tin, and iron []. These investigations are crucial for understanding crystal growth, device processing, and long-term performance of gallium oxide-based devices.

κ-Ga₂O₃

    Compound Description: κ-Ga₂O₃ represents the kappa polymorph of gallium oxide, known for its distinct crystal structure compared to the more stable beta-phase (β-Ga2O₃) [].

    Relevance: κ-Ga₂O₃ is of interest due to its potential for superior electrical characteristics compared to β-Ga₂O₃ []. Research focuses on achieving high thermal stability of κ-Ga₂O₃ to overcome limitations associated with its metastable nature and enable its utilization in advanced electronic applications.

Samarium Gallium Oxide (Sm₃GaₓO₁)₋ₓ

    Compound Description: Samarium gallium oxide represents a compound of samarium, gallium, and oxygen, and it can exist in different stable phases, such as Sm₃Ga₅O₁₂ and Sm₃GaO₆ [].

    Relevance: Samarium gallium oxide, specifically Sm₃GaO₆, exhibits promising electrochemical properties, making it a potential candidate for supercapacitor applications []. The compound's ability to store and release electrical energy efficiently, along with its good cycling stability, highlights its relevance in the field of energy storage.

Synthesis Analysis

Gallium oxide can be synthesized through several methods, each with unique parameters and outcomes:

  1. Sol-Gel Method: This method involves creating a solution (or sol) that is deposited onto a substrate using techniques such as dip coating or spin coating. The sol-gel process allows for low-temperature synthesis and flexibility in material design. For instance, researchers have utilized tetraethyl orthosilicate as a precursor, followed by hydrolysis and calcination at varying temperatures to obtain different phases of gallium oxide .
  2. Hydrothermal Method: This technique employs high-pressure and high-temperature conditions to facilitate the growth of gallium oxide nanostructures from aqueous solutions. The process typically involves the reaction of gallium nitrate with alkalis like ammonium hydroxide at controlled temperatures (around 95 °C) to form gallium oxide hydroxide as an intermediate, which is then calcined to yield gallium oxide .
  3. Chemical Bath Deposition: This method allows for the deposition of gallium oxide films from a solution containing gallium precursors. The parameters such as pH, temperature, and time significantly influence the morphology and crystallinity of the resulting films .
  4. Magnetron Sputtering: This physical vapor deposition technique utilizes noble gas ions to bombard a gallium target, causing atoms to be ejected and deposited onto a substrate. This method can produce high-quality thin films of gallium oxide with controlled thicknesses .
  5. Floating Zone Method: A more advanced technique that involves melting a rod of gallium oxide in a controlled environment to create single crystals. This method is particularly useful for producing bulk materials .
Molecular Structure Analysis

The molecular structure of gallium oxide features tetrahedrally and octahedrally coordinated gallium atoms within a distorted cubic lattice formed by oxygen atoms. The coordination environment varies depending on the phase:

  • In the β\beta phase, gallium atoms are organized such that some are tetrahedrally coordinated (Ga1) while others are octahedrally coordinated (Ga2). The oxygen atoms in this structure are arranged in a close-packed configuration, contributing to its unique electronic properties .

X-ray diffraction studies reveal that different calcination temperatures can lead to the formation of various phases from precursors like gallium oxide hydroxide, emphasizing the importance of synthesis conditions on structural outcomes .

Chemical Reactions Analysis

Gallium oxide participates in several chemical reactions, often influenced by its polymorphic forms:

  1. Hydrolysis Reaction: Gallium ions undergo hydrolysis in aqueous solutions, leading to the formation of gallium hydroxide intermediates before converting to gallium oxide upon calcination:
    [Ga H26]3++H2O[Ga OH H26]2++H3O+[\text{Ga H}_2\text{O }_6]^{3+}+\text{H}_2\text{O}\rightarrow [\text{Ga OH H}_2\text{O }_6]^{2+}+\text{H}_3\text{O}^+
  2. Calcination Reactions: Heating gallium hydroxide or gallium oxide hydroxide results in dehydration and phase transformation:
    Ga OH 3GaOOH+H2O\text{Ga OH }_3\rightarrow \text{GaOOH}+\text{H}_2\text{O}
    Subsequent heating converts GaOOH\text{GaOOH} into various phases of Ga2O3\text{Ga}_2\text{O}_3 depending on temperature conditions .
Mechanism of Action

The mechanism of action for gallium oxide primarily relates to its semiconductor properties:

  • Electronic Properties: Gallium oxide has a wide bandgap ranging from 4.2 eV to 4.8 eV depending on the phase, making it suitable for high-power electronics and ultraviolet photodetectors. Its conduction band minimum and valence band maximum allow for efficient charge transport under various conditions .
  • Photocatalytic Activity: In photocatalytic applications, gallium oxide can generate reactive oxygen species when exposed to UV light, facilitating degradation processes for pollutants in water or air .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Gallium oxide typically appears as a white powder or crystalline solid.
  • Melting Point: Approximately 1,800 °C.
  • Density: Varies with phase; βGa2O3\beta-Ga_2O_3 has a density around 5.9 g/cm³.

Chemical Properties:

  • Solubility: Gallium oxide is insoluble in water but reacts with strong acids and bases.
  • Thermal Stability: Exhibits stability at high temperatures but can undergo phase transitions upon heating.

These properties make gallium oxide an attractive material for applications requiring thermal stability and chemical resistance .

Applications

Gallium oxide has diverse applications across multiple fields:

  1. Power Electronics: Its wide bandgap enables operation at high voltages and temperatures, making it ideal for power transistors and diodes.
  2. Optoelectronics: Used in ultraviolet photodetectors due to its sensitivity to UV light.
  3. Sensors: Employed in gas sensors and environmental monitoring devices due to its catalytic properties.
  4. Photocatalysis: Utilized in photocatalytic degradation processes for wastewater treatment.
  5. Solar Cells: Investigated as a potential material for next-generation solar cells due to its favorable electronic properties .
Introduction

Historical Evolution of Gallium Oxide Research

Gallium oxide (Ga₂O₃) emerged as a material of scientific interest in the mid-20th century, but remained largely unexplored for electronic applications until the 21st century due to challenges in crystal growth and doping control. Early research focused primarily on its properties as a luminescent material and dielectric. The breakthrough came in the early 2010s with advancements in melt-based bulk crystal growth techniques, enabling the production of high-quality single-crystal substrates. This milestone, achieved through methods like edge-defined film-fed growth (EFG) and vertical Bridgman techniques, facilitated serious investigation into gallium oxide's semiconductor properties [1] [8]. By 2018, researchers at the University at Buffalo demonstrated a metal-oxide-semiconductor field-effect transistor (MOSFET) with a breakdown voltage exceeding 1,850 volts, more than doubling previous records and validating gallium oxide's potential for high-voltage applications [7]. Subsequent years witnessed accelerated global research, with Japanese company Novel Crystal Technology commercializing 100-mm diameter β-phase gallium oxide substrates by 2023, marking the material's transition from laboratory curiosity toward industrial relevance [2].

Significance in Ultra-Wide Bandgap Semiconductor Technology

Gallium oxide belongs to the ultra-wide bandgap (UWBG) semiconductor category, defined by bandgap energies significantly exceeding those of gallium nitride (approximately 3.4 electronvolts) and silicon carbide (approximately 3.3 electronvolts). The beta phase of gallium oxide (β-Ga₂O₃) possesses a fundamental bandgap of 4.8–4.9 electronvolts, enabling exceptional electronic properties critical for next-generation power devices [1] [7]. This wide bandgap directly translates to an extremely high theoretical critical electric field strength (>8 megavolts per centimeter), approximately 20 times greater than silicon, 2.5 times greater than gallium nitride, and twice that of silicon carbide [2] [7].

Table 1: Fundamental Properties of Semiconductor Materials for Power Electronics

PropertySilicon4H-Silicon CarbideGallium Nitrideβ-Gallium Oxide
Bandgap (electronvolts)1.13.33.44.8
Critical Electric Field (MV/cm)0.33.03.38.0
Baliga's Figure of Merit*13408703,444
Electron Mobility (cm²/V·s)1,4009001,200300
Thermal Conductivity (W/m·K)15049025310–27

*Baliga's Figure of Merit (BFOM) = (εμEᶜ³), where ε is permittivity, μ is mobility, Eᶜ is critical field; normalized to silicon [2] [5] [6]

The exceptionally high Baliga's Figure of Merit indicates gallium oxide's potential to achieve comparable on-state resistance with significantly thinner drift layers than silicon, silicon carbide, or gallium nitride. This enables more compact device architectures with reduced parasitic capacitance, leading to lower switching losses [2]. Furthermore, gallium oxide's ability to be grown from the melt at atmospheric pressure (unlike silicon carbide and gallium nitride which require vapor-phase methods) promises substantially lower substrate costs at scale – potentially less than one-fifth the cost of equivalent silicon carbide substrates [7] [8].

Comparative Analysis with Silicon, Gallium Nitride, and Silicon Carbide for Power Electronics

Gallium oxide occupies a distinctive position in the semiconductor landscape, complementing rather than directly replacing established materials. Silicon remains dominant for voltages below 600 volts due to its mature manufacturing and cost-effectiveness. Gallium nitride excels in high-frequency (megahertz-range) switching applications at voltages up to approximately 650 volts, benefiting from high electron mobility and two-dimensional electron gas conduction [3] [6]. Silicon carbide dominates the 1,200–3,300 volt range, particularly in electric vehicle traction inverters and industrial motor drives, leveraging its superior thermal conductivity and established reliability [6].

Gallium oxide's primary advantage emerges at higher voltages (above 1,700 volts) where its material properties enable unprecedented efficiency. A 6.5-kilovolt silicon insulated-gate bipolar transistor requires approximately 220 micrometers of drift layer thickness and impurity concentrations below 4×10¹³ per cubic centimeter – specifications challenging to achieve without compromising yield and on-resistance. In contrast, a gallium oxide device of equivalent voltage rating requires only an 8-micrometer drift layer with a manageable net doping concentration of 3×10¹⁶ per cubic centimeter [2]. This drastic reduction in required thickness directly translates to lower resistance and thus lower conduction losses.

However, gallium oxide faces significant challenges. Its thermal conductivity (10–27 watts per meter-kelvin) is substantially lower than silicon carbide (490 watts per meter-kelvin) or silicon (150 watts per meter-kelvin), creating thermal management hurdles in high-power-density systems [2] [7]. Innovative packaging solutions like silver sintering and double-side cooling have demonstrated thermal resistance as low as 0.5 kelvins per watt in gallium oxide Schottky barrier diodes, mitigating this limitation [2]. Furthermore, gallium oxide's lack of proven p-type doping restricts device design primarily to unipolar transistors and diodes, though heterojunction approaches using p-type nickel oxide show promise for enabling bipolar operation [2] [8].

Table 2: Application-Specific Comparison of Power Semiconductor Technologies

Application ContextSilicon PerformanceGallium Nitride PerformanceSilicon Carbide PerformanceGallium Oxide Potential
Electric Vehicle Fast Charging (800V+)Limited efficiency > 350VSuitable up to 650VHigh efficiency, dominant > 650VSuperior efficiency above 1,700V with simpler drift layer
Solar Inverters (Utility Scale)High losses at high voltageLimited voltage capabilityEstablished solutionLower conduction losses, potentially 20% lower system cost
High-Temperature OperationLimited to < 175°CDegrades above 200°CRobust to 200°C+Operational to 500°C demonstrated (MESFETs)
RF Power AmplificationLow frequency onlyExcellent (up to 100 GHz)Moderate frequency capabilityLimited by lower mobility

Recent device demonstrations highlight gallium oxide's progress. Laterally structured gallium oxide MOSFETs with sophisticated field-plating and passivation (using materials like silicon dioxide and SU-8 epoxy) have achieved breakdown voltages exceeding 8 kilovolts [2]. Tri-gate metal-semiconductor field-effect transistors (MESFETs) utilizing fin architectures demonstrated record power figures of merit exceeding 0.95 gigawatts per square centimeter, approaching theoretical limits for the material [2]. These advancements underscore gallium oxide's potential to enable power conversion systems with unprecedented efficiency, particularly in renewable energy integration, high-voltage direct current transmission, and next-generation electric transportation.

Figure: Breakdown Voltage vs. Specific On-Resistance for Semiconductor Devices(Conceptual representation based on research data [2] [7])

| Gallium Oxide Theoretical Limit  |                              *  |                            *  |                          *  *  |                        *    * SiC Theoretical Limit  |                      *------*-----------  |                    *        |  *  |                  *          |    *  | SiC Devices  * * * * * * * |      *  | GaN Devices  * * * * * *   |        *  | Si Devices   * * *          |          *  |_________________________________________  

Properties

CAS Number

12024-21-4

Product Name

Gallium oxide

IUPAC Name

digallium;oxygen(2-)

Molecular Formula

Ga2O3

Molecular Weight

187.44 g/mol

InChI

InChI=1S/2Ga.3O/q2*+3;3*-2

InChI Key

AJNVQOSZGJRYEI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

Solubility

Insoluble (NTP, 1992)

Synonyms

gallium oxide
gallium oxide, 67Ga-labeled

Canonical SMILES

[O-2].[O-2].[O-2].[Ga+3].[Ga+3]

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